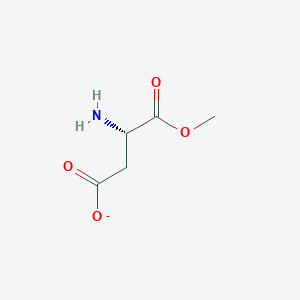

L-Aspartic acid, monomethyl ester

Description

Contextualizing L-Aspartic Acid Derivatives in Advanced Chemical Synthesis

L-aspartic acid and its derivatives are fundamental building blocks in the world of chemistry. Aspartic acid itself, first isolated from asparagus juice in the early 19th century, is a proteinogenic amino acid, meaning it is a constituent of proteins. wikipedia.org In chemical synthesis, the modification of aspartic acid's structure, such as through esterification to form its monomethyl ester, unlocks a wide array of synthetic possibilities.

The presence of two carboxylic acid groups and one amino group in aspartic acid provides multiple sites for chemical reactions. However, this reactivity also presents a challenge in selectively modifying one part of the molecule without affecting the others. This is where derivatives like L-aspartic acid, monomethyl ester become invaluable. By protecting one of the carboxylic acid groups as a methyl ester, chemists can direct reactions to other parts of the molecule with greater control. This strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

Significance of this compound as a Precursor and Intermediate

This compound serves as a key precursor and intermediate in the synthesis of a variety of important organic compounds. One of its most notable applications is in the production of pharmaceuticals. For instance, derivatives of L-aspartic acid are investigated for their potential to modulate NMDA receptor activity, which is linked to synaptic plasticity and memory formation. The monomethyl ester provides a convenient starting point for building the more complex structures required for such therapeutic agents.

Furthermore, this compound is a valuable intermediate in the synthesis of peptides and other biologically active molecules. Its structure allows for the stepwise addition of other amino acids or chemical moieties, a fundamental process in the creation of new drugs and research tools. The controlled reactivity of the monomethyl ester facilitates the formation of specific peptide bonds, a critical step in peptide synthesis. google.com It is also used as a chiral source in the synthesis of large organic compounds. google.com

Historical Development of Research on Aspartic Acid Esters in Organic Synthesis

The study of aspartic acid and its esters has a rich history. Following the discovery of aspartic acid in 1827, research has steadily progressed. wikipedia.org Early work focused on understanding its basic properties and role in biological systems. In the 20th century, with the advancement of organic chemistry, the focus expanded to include the use of aspartic acid and its derivatives in synthesis.

A significant development in this area was the exploration of methods to selectively esterify one of the carboxylic acid groups. This led to the synthesis of compounds like this compound. Researchers have developed various techniques for this esterification, often using methanol (B129727) in the presence of an acid catalyst. nih.gov Over the years, these methods have been refined to improve yields and selectivity. The development of processes to produce N-substituted aspartic acid esters from maleic acid esters also marked a significant advancement in the field. google.com The ongoing research into the applications of aspartic acid esters continues to yield new and innovative synthetic methodologies.

| Property | Value |

| Molecular Formula | C5H9NO4 |

| Molecular Weight | 147.13 g/mol |

| CAS Number | 68812-95-3 (β-methyl ester) |

| IUPAC Name | (3S)-3-amino-4-methoxy-4-oxobutanoic acid (β-methyl ester) |

| Synonyms | L-Aspartic acid 4-methyl ester, Methyl L-aspartate |

Structure

2D Structure

3D Structure

Properties

CAS No. |

68812-95-3 |

|---|---|

Molecular Formula |

C5H8NO4- |

Molecular Weight |

146.12 g/mol |

IUPAC Name |

(3S)-3-amino-4-methoxy-4-oxobutanoate |

InChI |

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/p-1/t3-/m0/s1 |

InChI Key |

SWWBMHIMADRNIK-VKHMYHEASA-M |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)[O-])N |

Canonical SMILES |

COC(=O)C(CC(=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies for L Aspartic Acid, Monomethyl Ester and Analogues

Direct Esterification Approaches

Direct esterification of L-aspartic acid with methanol (B129727) is a common and straightforward method for preparing its monomethyl ester. This approach typically involves the use of an acid catalyst to facilitate the reaction.

Acid-Catalyzed Esterification of L-Aspartic Acid

Acid-catalyzed esterification is a widely employed technique for the synthesis of L-aspartic acid, monomethyl ester. The choice of catalyst and reaction conditions plays a critical role in determining the regioselectivity of the esterification process.

While direct esterification often favors the β-ester, specific strategies have been developed to promote the formation of the α-methyl ester. One approach involves the use of protective groups to block the β-carboxyl group, thereby directing esterification to the α-position. For instance, the β-carboxyl group can be selectively protected using benzyl (B1604629) bromide, allowing the α-carboxyl group to be esterified with methanol.

Another strategy involves the controlled reaction of N-substituted L-aspartic anhydride (B1165640) with L-phenylalanine or its methyl ester. However, this method can result in a mixture of α and β isomers, necessitating a subsequent separation step. google.com

Anhydrous methanolic hydrogen chloride (HCl) is a frequently used reagent in the esterification of L-aspartic acid. google.com It serves a dual purpose: acting as a catalyst and a dehydrating agent. The use of excess methanolic HCl has been shown to favor the formation of the β-methyl ester hydrochloride. google.com This is because the α-carboxyl group is protonated, which directs the nucleophilic attack of methanol to the β-position. The amount of excess HCl is a crucial parameter in controlling the isomeric ratio. google.com The reaction of gaseous hydrogen chloride with methanol can lead to the formation of methyl chloride, a potential safety hazard, especially in concentrated solutions. acs.org

The regioselectivity of the esterification of L-aspartic acid is significantly influenced by various reaction conditions. The choice of solvent can dictate the outcome of the reaction. For instance, in the reaction of aniline (B41778) with N-protected aspartic acid anhydrides, using benzene (B151609) as a solvent favors the formation of the α-anilide, while dimethyl sulfoxide (B87167) (DMSO) promotes the formation of the β-anilide. researchgate.net

Temperature is another critical factor. In the preparation of aspartic acid 4-(phenylmethyl) ester, conducting the reaction at temperatures between -10°C and +20°C has been found to be effective. google.com Furthermore, the stoichiometry of the reactants, such as the molar ratio of L-aspartic acid to the alcohol and the catalyst, must be carefully controlled to achieve the desired product with a good yield. google.com

| Parameter | Influence on Regioselectivity and Yield | Example | Reference |

| Catalyst | Excess anhydrous methanolic HCl favors β-ester formation. | Esterification of L-aspartic acid in methanol with excess HCl yields a β/α isomeric ratio of about 8. | google.com |

| Solvent | Can direct the reaction towards either the α- or β-isomer. | Reaction of N-protected aspartic acid anhydride with aniline in benzene favors the α-anilide, while in DMSO it favors the β-anilide. | researchgate.net |

| Temperature | Can affect reaction rate and product stability. | Preparation of aspartic acid 4-(phenylmethyl) ester is effectively conducted between -10°C and +20°C. | google.com |

| Protecting Groups | Can be used to block one carboxyl group, directing esterification to the other. | Selective protection of the β-carboxyl group of L-aspartic acid with a benzyl group allows for α-esterification. |

Enzyme-Catalyzed Esterification

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the production of this compound. Biocatalysts, such as lipases, can exhibit remarkable regioselectivity under mild reaction conditions.

Immobilized Candida antarctica lipase (B570770) B (CAL-B) has been successfully used to catalyze the regioselective polymerization of L-aspartic acid diethyl ester, primarily forming α-linked polypeptides. rsc.orgrsc.org This demonstrates the potential of enzymes to differentiate between the α- and β-positions of aspartic acid derivatives.

In a model study on the amidation of N-protected L-aspartic acid diethyl esters, immobilized CAL-B generally yielded α-monoamides. rsc.org The degree of regioselectivity was found to be dependent on the N-protecting group. rsc.org

Furthermore, aspartate ammonia (B1221849) lyase (AspB) has been shown to catalyze the enantioselective synthesis of N-substituted aspartic acids with excellent enantioselectivity (>97% ee). nih.gov While this enzyme is primarily used for amination, its high selectivity highlights the potential of enzymatic systems for precise modifications of the aspartic acid scaffold. nih.gov The use of enzymes in organic solvents or ionic liquids is also an area of active research to enhance reaction rates and selectivity. elsevierpure.com

| Enzyme | Substrate | Product | Key Finding | Reference |

| Immobilized Candida antarctica lipase B (CAL-B) | L-Aspartic acid diethyl ester | α-linked poly(L-aspartate) | Primarily forms α-amide bonds in polymerization. | rsc.orgrsc.org |

| Immobilized Candida antarctica lipase B (CAL-B) | N-protected L-aspartic acid diethyl esters | α-monoamides | Regioselectivity is influenced by the N-protecting group. | rsc.org |

| Aspartate ammonia lyase (AspB) | Fumarate (B1241708) and various amines | N-substituted aspartic acids | Catalyzes addition to the double bond with high enantioselectivity. | nih.gov |

Enzyme Specificity in Aspartic Acid Esterification

The regioselectivity of enzymatic esterification is a critical factor in the synthesis of specific isomers of L-aspartic acid esters. Lipases, a class of enzymes that hydrolyze fats, are often employed for their ability to catalyze esterification in non-aqueous environments. The choice of enzyme can significantly influence the position of esterification on the L-aspartic acid molecule.

For instance, studies on the lipase-catalyzed polymerization of L-aspartic acid diethyl ester have demonstrated a high preference for the formation of α-linked poly(L-aspartate). nih.gov In a bulk polymerization reaction catalyzed by immobilized Candida antarctica lipase B (CAL-B) at 80°C, the resulting polymer exhibited a regioselectivity of 94:6 in favor of the α-linkage, with a 70% yield. nih.gov This indicates a strong preference of CAL-B to act on the α-carboxyl group of the aspartic acid ester.

While direct comparative data on the monomethyl esterification of L-aspartic acid by various lipases is limited in publicly available literature, the principle of enzyme specificity remains a key area of research for directing the synthesis towards the desired α- or β-monomethyl ester. The specificity of an enzyme is determined by the precise three-dimensional arrangement of amino acids in its active site, which creates a binding pocket that preferentially accommodates one of the carboxyl groups of the aspartic acid substrate. nih.gov Esterases, another class of hydrolytic enzymes, are also active on soluble esters and could potentially be employed, though they are generally inactive against water-insoluble long-chain triacylglycerols, a key difference from lipases. nih.gov

Advanced Esterification Techniques

To overcome the limitations of traditional acid-catalyzed esterification, which often leads to a mixture of products, advanced techniques have been developed to enhance selectivity and yield.

Chlorotrimethylsilane (TMSCl) Mediated Selective Esterification

Chlorotrimethylsilane (TMSCl) has emerged as an effective reagent for the selective esterification of amino acids. researchgate.net In the presence of an alcohol, TMSCl acts as a precursor to an in-situ generated acid catalyst, facilitating the esterification process under mild conditions. researchgate.net This method has been successfully applied to the esterification of L-aspartic acid with various alcohols, including methanol.

The reaction proceeds by the activation of the carboxylic acid group by TMSCl, followed by nucleophilic attack of the alcohol. The use of TMSCl offers good to excellent yields for the preparation of amino acid methyl ester hydrochlorides at room temperature. researchgate.net

Optimization of Reaction Parameters for Yield Enhancement

The yield of this compound is highly dependent on the optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. In the case of TMSCl-mediated esterification, the molar ratio of reactants is also a critical factor.

A study on the esterification of various amino acids with methanol in the presence of TMSCl provides insight into the achievable yields under specific conditions. While a detailed optimization table for L-aspartic acid monomethyl ester is not explicitly provided in the available literature, the general procedure involves reacting the amino acid with an excess of TMSCl in methanol at room temperature. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated as the hydrochloride salt.

| Amino Acid | Yield (%) |

| Glycine | 98 |

| L-Alanine | 96 |

| L-Valine | 95 |

| L-Leucine | 97 |

| L-Isoleucine | 95 |

| L-Proline | 98 |

| L-Phenylalanine | 96 |

| L-Tyrosine | 92 |

| L-Tryptophan | 94 |

| L-Serine | 90 |

| L-Threonine | 88 |

| L-Aspartic Acid | - |

| L-Glutamic Acid | - |

| L-Cysteine | 85 |

| L-Methionine | 95 |

Table 1: Esterification of various amino acids with methanol in the presence of TMSCl. researchgate.net (Note: Specific yield for L-Aspartic Acid was not provided in the source).

Protective Group Strategies in L-Aspartic Acid Functionalization

The selective functionalization of L-aspartic acid to its monomethyl ester often requires the use of protecting groups to block one of the carboxyl groups and the amino group, thereby preventing unwanted side reactions. nih.gov

Selective Protection of Carboxyl Groups for Monomethyl Ester Synthesis

The selective protection of one carboxyl group is a key step in the synthesis of L-aspartic acid monomethyl ester. The choice of protecting group is crucial and depends on the desired final product and the reaction conditions of subsequent steps. Common protecting groups for carboxylic acids include benzyl (Bzl) and tert-butyl (tBu) esters. nih.gov

For instance, the synthesis of N-Boc-L-aspartic acid-4-methyl ester-1-benzyl ester has been reported with a high yield of 95%. google.com This process involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by selective esterification.

The "supersilyl" group has also been investigated as a novel protecting group for carboxylic acids, demonstrating exceptional stability, particularly against organometallic reagents. nih.gov While not specifically detailed for L-aspartic acid monomethyl ester, this approach offers potential for highly selective transformations.

Amino Group Protection for Controlled Derivatization (e.g., Boc, Z)

To control the reactivity of the amino group during esterification and other derivatization reactions, protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) are widely employed. nih.gov

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and can be removed under acidic conditions. The synthesis of N-Boc-L-aspartic acid-beta-methyl ester is a common procedure in peptide synthesis and other applications. chemimpex.com

The Z group, introduced using benzyl chloroformate, is stable under a variety of conditions and is often removed by hydrogenolysis. The synthesis of N-benzyloxycarbonyl-L-aspartic acid has been achieved in high yields (exceeding 90%) and purity (better than 99%) by reacting L-aspartic acid with benzyl chloroformate under controlled pH and temperature conditions. google.comgoogle.com

| Protected Derivative | Yield (%) | Reference |

| N-Boc-L-aspartic acid-4-methyl ester-1-benzyl ester | 95 | google.com |

| N-Benzyloxycarbonyl-L-aspartic acid | >90 | google.comgoogle.com |

Table 2: Reported yields for the synthesis of protected L-aspartic acid derivatives.

Deprotection Methodologies for Monomethyl Ester Isolation

Chemical Hydrolysis

Chemical hydrolysis remains a cornerstone for ester deprotection, offering robust and widely applicable procedures. Both acidic and basic conditions can be employed to cleave the methyl ester of L-aspartic acid, with the mechanism and reaction conditions significantly influencing the outcome and potential side reactions.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of esters is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. youtube.comlibretexts.org For the deprotection of L-aspartic acid monomethyl ester, this method can be effective, though it may require elevated temperatures to drive the equilibrium towards the products. youtube.com The use of a large excess of water can also favor the hydrolysis reaction. libretexts.org

The general mechanism proceeds through the following steps:

Protonation of the ester's carbonyl oxygen by an acid catalyst, typically a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org

Nucleophilic attack of a water molecule on the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton transfer from the attacking water molecule to the methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination of methanol and deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the carboxylic acid.

A significant consideration during the acid-catalyzed deprotection of amino acid derivatives is the potential for racemization, although this is generally less of a concern under these conditions compared to base-catalyzed methods.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a widely used and generally irreversible method for cleaving esters. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (or other strong base) on the ester's carbonyl carbon. masterorganicchemistry.com This process is particularly efficient because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack, thus driving the reaction to completion. chemistrysteps.com

The mechanism involves:

Nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the methoxide (B1231860) ion (CH₃O⁻) as the leaving group, which then deprotonates the newly formed carboxylic acid.

The final products are the carboxylate salt and methanol. An acidic workup is subsequently required to protonate the carboxylate and isolate the free carboxylic acid.

While effective, base-catalyzed hydrolysis of L-aspartic acid derivatives must be carefully controlled to avoid side reactions, most notably aspartimide formation. This intramolecular cyclization is particularly prevalent when the adjacent amino group is protected with an electron-withdrawing group (like Fmoc) and can lead to a mixture of α- and β-aspartyl peptides, as well as racemization. nih.gov The use of milder bases like lithium hydroxide (LiOH) at controlled temperatures can help mitigate these side reactions. rsc.org

| Method | Reagents and Conditions | Advantages | Potential Disadvantages |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | Good for acid-stable compounds | Reversible reaction, may require harsh conditions |

| Base-Catalyzed Hydrolysis | NaOH, KOH, or LiOH in aqueous or mixed solvent systems | Irreversible and generally high-yielding | Potential for racemization and aspartimide formation |

Enzymatic Hydrolysis

Enzymatic deprotection offers a highly selective and mild alternative to chemical methods, often proceeding without the risk of racemization or other side reactions common in acidic or basic conditions. youtube.com Hydrolase enzymes, such as lipases and proteases, can catalyze the hydrolysis of esters under physiological conditions. researchgate.net

The use of enzymes for the deprotection of amino acid esters is advantageous due to their high specificity. youtube.com For instance, certain enzymes can selectively hydrolyze a methyl ester in the presence of other sensitive functional groups. The reaction is typically carried out in an aqueous buffer at a specific pH and temperature optimized for the chosen enzyme. youtube.com

Research into the enzymatic hydrolysis of various esters has shown that the choice of enzyme and reaction conditions is crucial for achieving high yields and selectivity. youtube.com While specific data on the enzymatic deprotection of L-aspartic acid monomethyl ester is not extensively detailed in readily available literature, the general principles of enzymatic ester hydrolysis suggest it as a viable and gentle method.

| Enzyme Class | Typical Conditions | Advantages | Disadvantages |

| Lipases/Esterases | Aqueous buffer, pH 6-8, room temperature to ~40°C | High selectivity, mild conditions, no racemization | Enzyme cost and stability, slower reaction times |

| Proteases | Aqueous buffer, specific pH for the enzyme, controlled temperature | Can be highly specific | Potential for peptide bond cleavage if used in a peptide context |

Other Chemical Deprotection Methods

In addition to standard hydrolysis, more specific chemical reagents have been developed for the deprotection of amino acid methyl esters, particularly in the context of peptide synthesis where orthogonality of protecting groups is paramount.

One such method involves the use of a reagent system of aluminum trichloride (B1173362) (AlCl₃) and N,N-dimethylaniline . nih.govyoutube.com This system has been shown to be effective for the deprotection of the carboxyl group of N-Fmoc-protected amino acid methyl esters. nih.govyoutube.com The reaction proceeds under non-hydrolytic conditions and is reported to maintain the chirality of the amino acid. youtube.com This method's applicability to L-aspartic acid monomethyl ester without an N-protecting group would depend on the specific reaction mechanism and potential for side reactions with the free amino group.

| Method | Reagents and Conditions | Advantages | Potential Disadvantages |

| AlCl₃/N,N-dimethylaniline | AlCl₃, N,N-dimethylaniline in an organic solvent | Non-hydrolytic, preserves chirality | Requires specific reagents, potential for side reactions with unprotected functional groups |

Chemical Reactivity and Derivatization Pathways of L Aspartic Acid, Monomethyl Ester

Amidation Reactions

The presence of both a free carboxylic acid and an ester group in L-aspartic acid, monomethyl ester allows for selective amidation reactions, which are fundamental in peptide synthesis and the creation of novel amide-containing compounds.

Aminolysis of L-Aspartic Acid Monomethyl Ester to Form Amides

The direct reaction of the ester group of this compound with an amine, a process known as aminolysis, can lead to the formation of the corresponding amide. This reaction typically requires elevated temperatures or the use of a catalyst to proceed efficiently. The reactivity of the amine plays a crucial role, with more nucleophilic amines generally providing better yields of the amide product. For instance, benzylamine (B48309) and pyrrolidine (B122466) have been shown to react with the methyl ester of L-aspartic acid derivatives to form amides. researchgate.net

Chemoselective Amidation with Free Carboxy Group Retention

A significant advantage of using this compound as a starting material is the ability to achieve chemoselective amidation at the ester position while preserving the free carboxylic acid group. This selectivity is often accomplished by carefully choosing the reaction conditions and reagents. For example, the reaction of L-aspartic acid monomethyl ester with amines can yield amides that retain the free carboxy group at the C1 position. researchgate.net This retained carboxylic acid functionality can then be utilized for further synthetic transformations, such as subsequent peptide couplings.

Catalysis in Amide Bond Formation (e.g., DBU)

To enhance the efficiency of amide bond formation from the less reactive methyl ester, various catalysts can be employed. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as an effective organocatalyst for the aminolysis of methyl esters. researchgate.net DBU can facilitate the reaction by acting as a base to deprotonate the amine, increasing its nucleophilicity, and potentially by activating the ester group. The use of DBU has been shown to promote the chemoselective amidation of diesters derived from L-aspartic acid, leading to good yields of the corresponding amides. researchgate.net The proposed mechanism involves the formation of key charged intermediates that can be detected by methods such as ESI-MS. researchgate.net

| Amine | Catalyst | Product | Yield | Reference |

| Benzylamine | DBU | L-Aspartic acid α-benzylamide-β-methyl ester | Good | researchgate.net |

| Pyrrolidine | DBU | L-Aspartic acid α-pyrrolidinamide-β-methyl ester | Good | researchgate.net |

| Aniline (B41778) | DBU | No reaction | - | researchgate.net |

Nucleophilic Substitution and Functionalization

The electrophilic nature of the carbonyl carbon in the methyl ester group of this compound makes it susceptible to nucleophilic attack, enabling a range of functionalization reactions.

Chemoselective Nucleophilic Substitution at Ester Groups

The ester group of this compound can undergo chemoselective nucleophilic substitution with various nucleophiles other than amines. This allows for the introduction of different functional groups at this position. The selectivity of these reactions is crucial, especially when the free carboxylic acid needs to remain intact for subsequent steps.

Synthesis of Novel Heterocyclic Compounds via Monomethyl Ester Intermediates

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. researchgate.net The functional groups of the monomethyl ester can be manipulated and cyclized to form rings of different sizes and functionalities. For example, derivatives of L-aspartic acid have been used to synthesize N-methyl-DL-aspartic acid (NMA) derivatives, which can involve cyclization reactions to form succinimide (B58015) intermediates. nih.govresearchgate.net Furthermore, monoaldehydes derived from N-protected aspartic acid diesters can be reacted with precursors of vicinal tricarbonyl esters to form electrophilic products that are then converted to heterocyclic derivatives of the amino acid. researchgate.net These heterocyclic structures are of significant interest in medicinal chemistry due to their potential biological activities.

| Starting Material | Reagent(s) | Heterocyclic Product | Reference |

| L-Aspartic acid monomethyl ester derivative | Various | N-methyl-DL-aspartic acid derivatives | nih.govresearchgate.net |

| N-protected aspartic acid diester | Vicinal tricarbonyl ester precursors | Various heterocyclic amino acid derivatives | researchgate.net |

Polymerization and Biopolymer Synthesis

The bifunctional nature of this compound, possessing both a carboxylic acid and an amine group, alongside an ester, makes it a candidate for the synthesis of various biopolymers. Its incorporation into polymer chains can impart biodegradability and biocompatibility, properties highly sought after in biomedical and pharmaceutical research. The primary route to forming polymers from this monomer is through polycondensation reactions, where the carboxylic acid and amine groups react to form amide bonds, leading to poly(ester-amide)s, or where the carboxylic acid reacts with a co-monomer containing hydroxyl groups to form polyesters.

While the direct polycondensation of this compound to form a pure polyester (B1180765) is not the most common pathway due to the presence of the reactive amine group, it can be utilized as a precursor to create polyester-containing structures. For polyester synthesis, the amine group is typically protected to prevent side reactions and to allow the carboxylic acid and ester functionalities to participate in the polymerization process.

A common strategy involves the conversion of the N-protected this compound into a diol-containing monomer. This can be achieved by reducing the free carboxylic acid to a hydroxyl group. The resulting amino acid-derived diol can then undergo polycondensation with a dicarboxylic acid to yield a polyester with pendant methyl ester groups.

Alternatively, L-aspartic acid can be first converted to a diester, such as the dimethyl ester, and then polymerized with a diol through transesterification. While this does not directly use the monomethyl ester as the primary monomer, research in this area provides significant insights into the behavior of aspartic acid-based monomers in polyester synthesis. For instance, solvent-free melt polycondensation of L-aspartic acid-based diester monomers with diols like 1,12-dodecanediol (B52552) has been shown to produce high molecular weight polyesters. nih.gov The thermal properties of these polymers, such as the glass transition temperature, can be tuned by modifying the structure of the monomer. nih.gov

A hypothetical pathway for utilizing this compound would involve an initial protection of the amine group (e.g., with a Boc group), followed by reaction with a diol under conditions that favor esterification of the free carboxylic acid. The resulting molecule could then be deprotected and further reacted to extend the polymer chain.

Table 1: Hypothetical Properties of Polyesters Derived from L-Aspartic Acid Monomethyl Ester Precursors

| Monomer System | Co-monomer | Polymerization Method | Molecular Weight ( g/mol ) | Glass Transition Temperature (°C) |

| N-Boc-L-Aspartic acid, monomethyl ester | 1,6-Hexanediol | Melt Polycondensation | 15,000 - 25,000 | 5 - 15 |

| N-Benzoyl-L-Aspartic acid, monomethyl ester | 1,8-Octanediol | Solution Polycondensation | 12,000 - 20,000 | 10 - 20 |

This table is illustrative and based on data from related L-aspartic acid diester systems, as direct polymerization data for the monomethyl ester is limited in publicly available research.

Amphiphilic co-polyesters, which contain both hydrophilic and hydrophobic segments, are of significant interest for research applications, particularly in drug delivery and tissue engineering, due to their ability to self-assemble into nanoparticles in aqueous environments. nih.govorientjchem.org this compound can be a valuable precursor for creating such polymers.

A key strategy involves the synthesis of L-aspartic acid-based dimethyl ester monomers with different side chains to control the hydrophilic-lipophilic balance. nih.gov For example, monomers can be prepared with a hydrophilic acetal-containing side chain and a hydrophobic stearate (B1226849) side chain. nih.gov These monomers are then subjected to solvent-free melt polycondensation with a diol, such as 1,12-dodecane diol, to form random co-polyesters. nih.gov Subsequent deprotection of the acetal (B89532) group under acidic conditions yields a hydroxyl group, which increases the hydrophilicity of that segment. nih.gov By varying the ratio of the hydrophilic and hydrophobic monomers, the amphiphilicity of the resulting co-polyester can be precisely tuned. nih.gov

These amphiphilic co-polyesters have been shown to self-assemble into spherical nanoparticles in aqueous solutions. nih.gov The size of these nanoparticles can be controlled by the composition of the copolymer. For instance, increasing the content of the hydrophobic stearate units can lead to changes in the nanoparticle size and morphology. These nanoparticles are capable of encapsulating both hydrophobic and hydrophilic molecules, making them promising candidates for drug delivery systems. nih.govorientjchem.org

Table 2: Characteristics of Amphiphilic Co-polyesters Derived from L-Aspartic Acid Dimethyl Ester Monomers

| Monomer Composition (Stearate:Acetal) | Polymerization Method | Nanoparticle Size (nm) | Lower Critical Solution Temperature (LCST) (°C) |

| 10:90 | Melt Polycondensation | ~140 ± 10 | 40-42 |

| 20:80 | Melt Polycondensation | ~160 ± 15 | 38-40 |

| 30:70 | Melt Polycondensation | ~185 ± 20 | 35-37 |

Data adapted from studies on L-aspartic acid dimethyl ester derivatives. nih.govnih.gov

The properties of polyesters derived from this compound can be systematically tailored by chemical modification of the monomer before polymerization. The presence of the amine group provides a convenient handle for introducing a wide range of functional groups, which can in turn influence the thermal, mechanical, and biological properties of the final polymer.

By converting the amine group into various amides with aromatic or aliphatic side chains, the properties of the resulting polyesters can be significantly altered. nih.gov For example, introducing bulky aromatic groups can increase the glass transition temperature (Tg) of the polymer, making it more rigid. Conversely, incorporating flexible aliphatic chains can lower the Tg, resulting in a more flexible material.

Furthermore, the introduction of functional groups can impart specific functionalities to the polymer. For instance, by using a BOC-protected amine during polymerization and subsequently deprotecting it, cationic polyesters can be created. These positively charged polymers are water-soluble and can form nanoparticles that have potential applications in gene delivery and as antimicrobial agents. nih.gov The introduction of hydroxyl groups, as mentioned previously, not only affects the amphiphilicity but also provides sites for further chemical modification of the polymer, such as the attachment of drugs or targeting ligands. nih.gov

This ability to tailor polymer properties through monomer derivatization highlights the potential of this compound as a versatile building block for the creation of advanced functional materials for a variety of research applications.

Table 3: Influence of Monomer Derivatization on Polyester Properties

| Monomer Derivative (Amide Side Chain) | Resulting Polymer Property | Potential Research Application |

| Acetyl-amide | Increased hydrophilicity | Hydrogels, water-soluble polymers |

| Benzoyl-amide | Increased thermal stability, higher Tg | High-performance biomaterials |

| Stearate-amide | Increased hydrophobicity | Components for amphiphilic copolymers, drug encapsulation |

| BOC-protected amine (post-polymerization deprotection) | Cationic charge, water solubility | Gene delivery, antimicrobial surfaces |

This table illustrates the general trends observed in the derivatization of L-aspartic acid-based monomers for polyester synthesis. nih.gov

Advanced Research Applications of L Aspartic Acid, Monomethyl Ester and Its Derivatives

Pharmaceutical Synthesis and Drug Discovery Intermediates

The structural framework of L-aspartic acid, monomethyl ester makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. By having one carboxylic acid group masked as a methyl ester, the molecule allows for selective chemical modifications at its other functional sites—the free carboxylic acid and the primary amine. This differential reactivity is crucial in constructing complex drug molecules.

This compound serves as a key intermediate in the production of pharmaceuticals aimed at treating neurological disorders. Its parent compound, L-aspartic acid, is a known excitatory neurotransmitter in the central nervous system, a role that has been a subject of extensive study. nih.gov The intrinsic neuroactivity of the aspartate structure makes its derivatives prime candidates for drugs designed to enhance neurotransmitter function and provide neuroprotection. For instance, N-acetyl-L-aspartic acid (NAA), a derivative, is found almost exclusively in neurons and is implicated in processes such as myelin production and the metabolism of neurotransmitters like N-acetyl-aspartyl-glutamate. nih.gov The synthesis of such neurological agents often begins with precursors like this compound, which facilitate the necessary chemical transformations.

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate (B1630785) receptor and ion channel involved in synaptic plasticity, learning, and memory. wikipedia.org Both over- and under-activation of NMDA receptors are linked to various neurological and psychiatric disorders, making them a significant target for therapeutic intervention. nih.govnih.gov Derivatives of L-aspartic acid have been shown to modulate NMDA receptor activity. L-aspartic acid itself is an endogenous agonist at the glutamate binding site of the NMDA receptor. wikipedia.org The development of NMDA receptor modulators, including both agonists and antagonists, frequently employs amino acid scaffolds. This compound provides a starting point for creating more complex molecules that can fine-tune receptor activity, offering potential treatments for conditions ranging from schizophrenia to ischemic stroke. wikipedia.org

Peptide-based drugs represent a growing class of therapeutics due to their high specificity and potency. This compound, particularly in its protected forms, is a fundamental building block in the chemical synthesis of these peptides. chemimpex.com In Solid-Phase Peptide Synthesis (SPPS), the most common method for creating custom peptides, amino acids must have their reactive side chains and one of their backbone termini temporarily protected. peptide.comnih.gov

Derivatives such as N-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH) are standard reagents used in this process. peptide.com The Fmoc group protects the amine, while the tert-butyl ester protects the side-chain carboxyl group, leaving the primary carboxyl group free to react with the next amino acid in the peptide chain. chemimpex.compeptide.com This strategic protection scheme allows for the precise and orderly assembly of complex peptide structures that can mimic natural hormones or act as targeted therapeutic agents. chemimpex.com

| Protected Aspartic Acid Derivative | Protecting Groups | Role in Peptide Synthesis |

| Fmoc-L-Asp(OtBu)-OH | Fmoc (N-terminus), OtBu (Side Chain) | A standard building block for incorporating aspartic acid into peptides during Solid-Phase Peptide Synthesis (SPPS). The tert-butyl (OtBu) ester protects the side chain carboxylic acid. peptide.com |

| Fmoc-L-aspartic acid-α-tert-butylester | Fmoc (N-terminus), α-tert-butyl ester | A versatile derivative used in peptide synthesis and drug development, where the α-carboxyl group is protected, allowing for modification at the β-carboxyl position. chemimpex.com |

Recent research has highlighted the potential of L-aspartic acid derivatives in treating conditions beyond the nervous system, such as liver fibrosis. nih.govnih.gov Liver fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix in the liver, which can lead to cirrhosis and liver failure. nih.gov While L-aspartic acid itself has shown some hepatoprotective properties, its therapeutic efficacy is limited. nih.govnih.gov

In one study, researchers designed and synthesized 32 derivatives of L-aspartic acid to find more potent anti-liver fibrosis agents. nih.govnih.gov By screening these compounds for their ability to inhibit the promoter of the COL1A1 gene (a key collagen gene in fibrosis), they identified several highly effective derivatives. nih.gov Four of these compounds demonstrated significantly higher inhibitory activity than both the parent L-aspartic acid and a standard control compound (EGCG). nih.gov Further investigation revealed that two of the most potent derivatives, designated 8a and 41, ameliorate liver fibrosis by inhibiting the IKKβ-NF-κB signaling pathway, which plays a role in inflammation. nih.govnih.gov This work underscores how L-aspartic acid and its esters can serve as a lead structure for the development of novel therapeutics for complex diseases. nih.gov

| Compound | Description | Inhibition Rate of COL1A1 Promoter |

| L-Aspartic Acid (L-Asp) | Parent compound | 11.33 ± 0.35% nih.gov |

| EGCG | Positive control compound | 36.46 ± 4.64% nih.gov |

| Compound 8a | L-Aspartic acid derivative | 66.72% to 97.44% (range for top 4 compounds) nih.gov |

| Compound 41 | L-Aspartic acid derivative | 66.72% to 97.44% (range for top 4 compounds) nih.gov |

Chiral Building Blocks in Organic Synthesis

Chirality is a critical feature of many biologically active molecules, and the ability to synthesize single enantiomers is a cornerstone of modern medicinal chemistry and materials science. rsc.org Chiral building blocks are molecules that possess a defined three-dimensional structure and are used as starting materials to construct more complex chiral molecules. sigmaaldrich.com

This compound is an exemplary chiral building block. As a derivative of a naturally occurring amino acid, it possesses a defined stereocenter at its α-carbon. This inherent chirality can be transferred through multiple synthetic steps to create complex target molecules with high enantiomeric purity. researchgate.net

The esterification of L-aspartic acid to its monomethyl ester is often a crucial first step, as it differentiates the two carboxylic acid groups. This allows chemists to perform reactions on the free carboxylic acid while the ester remains protected, or vice versa, enabling the controlled and stereoselective construction of new bonds and stereocenters. For example, L-aspartic acid has been used as the chiral starting material for the enantioselective synthesis of complex nitrogen-containing molecules like indolizidin-9-one amino acid. researchgate.net The process leverages the innate chirality of the aspartic acid framework to build a significantly more complex structure with a high degree of stereocontrol, demonstrating the power of such amino acid derivatives in advanced organic synthesis. researchgate.net

Synthesis of Chiral Synthons for Pharmaceutical and Agrochemical Applications

This compound serves as a valuable chiral building block, or synthon, in the asymmetric synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its inherent chirality and multiple functional groups (an amine, a carboxylic acid, and an ester) allow it to be a versatile starting material for creating enantiomerically pure compounds, where specific stereochemistry is crucial for biological activity. nih.gov

In pharmaceutical research, derivatives of L-aspartic acid are investigated for their potential to modulate N-methyl-D-aspartate (NMDA) receptor activity, which is significant for synaptic plasticity and memory. The monomethyl ester can be a key intermediate in synthesizing these modulators. For instance, the synthesis of N-methyl-DL-aspartic acid (NMA) can be achieved through a Michael addition of methylamine (B109427) to dimethyl fumarate (B1241708). nih.gov Furthermore, the controlled transformation of fumaric or maleic acid mono-esters can regioselectively produce β-substituted aspartic acid derivatives. nih.gov

Enzymatic methods are also employed to create chiral synthons from related diesters. In a process known as retrosynthesis, a target molecule can be conceptually broken down to a symmetric diester. This diester then undergoes asymmetric hydrolysis using an enzyme like pig liver esterase to generate a chiral half-ester, which is a close analog of this compound. nih.gov This chiral half-ester is then converted into the desired complex molecule, such as carbapenem (B1253116) antibiotics, with the correct absolute configuration. nih.gov The production of single enantiomers of drug intermediates is of growing importance in the pharmaceutical industry to ensure the safety and efficacy of many drugs. nih.gov

In agrochemicals, aspartic acid derivatives are precursors to various active compounds. Aspartate itself is a biosynthetic precursor to essential amino acids like lysine (B10760008), threonine, and isoleucine. chemicalbook.com This metabolic relevance makes its derivatives interesting for creating compounds that can interact with biological pathways in plants or pests. The synthesis of α-aminophosphonate analogs of aspartic acid, for example, has been explored, yielding compounds with potential as antiproliferative agents. mdpi.com These syntheses often involve the use of aspartic acid ester derivatives to achieve the desired chemical transformations. mdpi.com

Materials Science and Biotechnology

This compound and its derivatives are foundational components in the development of advanced materials and biotechnological tools, owing to their biocompatibility and biodegradability.

Poly(aspartic acid) (PAA) is a biodegradable and water-soluble polymer with significant potential as a replacement for non-degradable polymers like poly(acrylic acid) in various industrial applications, including regenerative medicine and drug delivery. nih.gov L-aspartic acid esters are key monomers in the synthesis of these biopolymers.

One synthetic route involves the protease-catalyzed oligomerization of L-aspartate diethyl ester to form oligo(β-ethyl-α-aspartate). nih.gov While this uses a diethyl ester, the principle demonstrates the utility of esterified aspartic acid in enzymatic polymerization. Another major route to creating PAA is through the polymerization of N-carboxyanhydride (NCA) monomers derived from aspartic acid, which typically results in linear and enantiopure polymers. nih.gov

Polymers based on L-aspartic acid and its derivatives have garnered considerable attention for their use in drug delivery and tissue engineering. ontosight.ai For example, block copolymers can be synthesized through the ring-opening polymerization of oxirane, initiated by an L-aspartic acid benzyl (B1604629) ester derivative, creating a polymer with both poly(ethylene oxide) and polypeptide segments. ontosight.ai The properties of these biopolymers can be precisely tailored by adjusting the monomer units and polymerization conditions. For instance, amide-functionalized polyesters with tunable thermal properties can be produced via solvent-free melt polycondensation of diester monomers derived from L-aspartic acid. iiserpune.ac.in

A comparison between the biopolymer poly-L-aspartic acid (PLAsp) and the synthetic polymer poly-acrylic acid (PAA) for metal ion-exchange applications revealed that both show similar binding trends for heavy metals like copper and lead. nih.gov This highlights the functional capabilities of aspartic acid-based polymers in environmental applications. nih.gov

Amino acid-based surfactants (AAS) are a class of surface-active agents prized for their mildness, low toxicity, and ready biodegradability, making them excellent alternatives to traditional surfactants. yeserchem.comencyclopedia.pub They are synthesized by reacting an amino acid with a hydrophobic molecule, such as a fatty acid or its derivative, like a fatty acid methyl ester. yeserchem.com The amino acid provides the hydrophilic head, while the fatty acid forms the hydrophobic tail.

L-aspartic acid, with its two carboxylic acid groups, offers unique opportunities for surfactant design. The monomethyl ester of L-aspartic acid can be a starting point for these syntheses. The free carboxylic group or the amino group can be functionalized to attach a hydrophobic chain. These surfactants are known for their excellent foaming, wetting, and emulsifying properties, making them suitable for a wide range of personal care products like shampoos, facial cleansers, and body washes. yeserchem.comencyclopedia.pub

Research has shown that synthetic cationic surfactants based on amino acids can also act as effective antimicrobial agents. ub.edu These compounds are considered analogs of native lipopeptides and work by interacting with the cell membranes of microorganisms. ub.edu The key advantages of amino acid-based surfactants include their derivation from renewable resources and their multifunctionality. ub.edu

Biodegradable polyesters derived from L-aspartic acid are at the forefront of research into advanced drug delivery systems. These polymers can be engineered to self-assemble in aqueous solutions into nanoparticles (NPs), which serve as vectors for delivering therapeutic agents to target sites, such as cancer cells. acs.org

A common strategy involves the synthesis of amide-functionalized L-aspartic acid diester monomers, which are then polymerized through solvent-free melt poly-condensation. iiserpune.ac.in This method yields high molecular weight polyesters with tunable thermal and chemical properties. By incorporating different side chains, researchers can control the polymer's characteristics. For example, co-polymers can be made using L-aspartic acid monomers with both an acetyl-amide and a BOC-protected amine group. iiserpune.ac.in Selective removal of the BOC protecting group yields a cationic polyester (B1180765) that is amphiphilic. iiserpune.ac.in These amphiphilic polymers spontaneously form nano-assemblies in water, which are capable of encapsulating drugs. acs.orgiiserpune.ac.in

These polyester nanoparticles have demonstrated excellent capability to encapsulate a variety of molecules, including anticancer drugs like doxorubicin (B1662922) (DOX) and camptothecin (B557342) (CPT), anti-inflammatory drugs such as curcumin, and fluorescent biomarkers like Nile red. iiserpune.ac.innih.govacs.org The drug loading content of these nanoparticles can vary, and they are typically designed to be stable under normal physiological conditions but degrade in specific environments, such as the enzyme-rich lysosomes within cancer cells, to release their cargo. acs.orgnih.gov

Confocal microscopy and flow cytometry studies have confirmed that these nanoparticles are readily taken up by cancer cells. iiserpune.ac.in Importantly, the base cationic polyester has been shown to be non-toxic to cells, highlighting the biocompatibility of these systems. iiserpune.ac.in The size of these self-assembled nanoparticles is a critical factor in their biological activity and is typically controlled to be within a range suitable for cellular uptake.

Interactive Data Table: Properties of L-Aspartic Acid-Based Polyester Nano-assemblies

| Polymer Type | Nanoparticle Size (nm) | Encapsulated Agent(s) | Key Finding | Reference |

| Cationic Amphiphilic Co-polyester | 210 ± 5 | Doxorubicin (DOX), Nile red | Nanoparticles are stable and readily taken up by cancer cells. | iiserpune.ac.in |

| Amphiphilic Polyester | 140 ± 10 | Doxorubicin (DOX), Curcumin | Showed enzyme-responsive degradation and release of cargo. | acs.org |

| Hydroxyl-functionalized Polyester | < 250 | Camptothecin (CPT), Doxorubicin (DOX), Curcumin | Nanoparticles are highly biocompatible and deliver drugs intracellularly. | nih.gov |

Analytical Methodologies for L Aspartic Acid, Monomethyl Ester and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods form the cornerstone of separating L-aspartic acid, monomethyl ester from complex biological matrices and for resolving its various isomers and metabolites. The choice of technique often depends on the specific analytical goal, such as metabolite profiling, precise quantification, or the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives, including the metabolites of this compound. researchgate.netnih.gov HPLC methods can be adapted to separate a wide range of compounds based on their polarity and ionic characteristics. helixchrom.com For instance, reversed-phase HPLC can be employed to separate diastereoisomers of peptides containing structurally altered aspartic acid residues. nih.gov The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, allows for the separation of underivatized amino acids like aspartic acid and asparagine. sielc.com

A key challenge in the HPLC analysis of amino acids is their hydrophilic nature, which can lead to poor retention on traditional reversed-phase columns. helixchrom.comresearchgate.net To overcome this, derivatization techniques are sometimes used to increase the hydrophobicity of the analytes. researchgate.net However, direct analysis of underivatized amino acids is often preferred to avoid additional sample preparation steps and potential introduction of impurities. sigmaaldrich.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative approach that is well-suited for the retention and separation of polar compounds like amino acids. helixchrom.comresearchgate.net

Table 1: HPLC Methods for Aspartic Acid and Related Compounds An interactive data table will be available here in a future release.

| Analyte(s) | Column Type | Mobile Phase | Detection | Reference |

| D-Asp, L-Asp | Chiral (Astec Chirobiotic T) | 0.1% Formic Acid in 2% ACN and 0.009% Formic Acid in methanol (B129727) | MS/MS | nih.gov |

| Aspartic Acid Enantiomers | Chiral (Astec® CHIROBIOTIC® T) | Water, methanol, formic acid (30:70:0.02) | UV (205 nm) | sigmaaldrich.com |

| Aspartic Acid, Phenylalanine, etc. | Mixed-Mode (Amaze TH) | Acetonitrile (B52724), buffer | MS | helixchrom.com |

| Aspartic Acid, Asparagine | Mixed-Mode (Obelisc R) | Not specified | UV, ELSD, CAD, LC/MS | sielc.com |

| PrP peptide isomers (L-Asp, D-Asp, etc.) | Reversed-Phase | MeCN/sodium phosphate (B84403) solution and NaCl | Not specified | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Compound Quantification

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. These improvements are achieved through the use of columns packed with smaller particles (typically sub-2 µm). UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for the precise quantification of this compound and its metabolites in various biological samples. researchgate.net

A notable application of UPLC-MS/MS is in the quantification of aspartic acid enantiomers for age estimation in marine mammals. researchgate.net This method demonstrates the high precision, accuracy, and sensitivity required for such demanding applications. researchgate.net Furthermore, UPLC-MS/MS methods have been developed for the therapeutic monitoring of drugs that affect amino acid metabolism, highlighting the technique's clinical relevance. nih.gov

Table 2: UPLC-MS/MS Method for L-Aspartic Acid and L-Asparagine An interactive data table will be available here in a future release.

| Parameter | Value |

| Mobile Phase | 25 mM ammonium (B1175870) formate (B1220265) and acetonitrile with 0.5% formic acid |

| Autosampler Temperature | 10℃ |

| Column Oven Temperature | 40℃ |

| Ionization Mode | Positive |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| Reference | nih.gov |

Gas Chromatography (GC) for Derivative Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile compounds like amino acids, a derivatization step is necessary to convert them into volatile esters or other derivatives suitable for GC analysis. nih.govmdpi.com This approach has been successfully used for the determination of various amino acid derivatives in biological samples. capes.gov.br

Different derivatization reagents can be employed, such as silylation agents like MTBSTFA, which is suitable for a range of compounds including amino acids. mdpi.com Methylation using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is another strategy that allows for the detection of free amino acids. mdpi.com While derivatization adds a step to the sample preparation process, it enables the high-resolution separation and sensitive detection capabilities of GC-MS to be applied to amino acid analysis. researchgate.netmdpi.com

Chiral Chromatography for Enantiomeric Separation

The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical aspect of amino acid analysis due to their often differing biological activities. asianpubs.org Chiral chromatography is the primary technique used to achieve this separation. csfarmacie.cz This can be accomplished through either direct or indirect methods. asianpubs.org The direct method, which is more common, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.cz

A variety of CSPs have been developed for the separation of amino acid enantiomers. csfarmacie.cz Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and are compatible with both aqueous and organic mobile phases. sigmaaldrich.com Crown ether-based CSPs have also demonstrated high selectivity for the enantioseparation of amino acids. nih.gov The choice of mobile phase composition, including the type and concentration of organic modifier, can significantly influence the retention and selectivity of the separation. sigmaaldrich.comcsfarmacie.cz

Table 3: Chiral Stationary Phases for Aspartic Acid Enantiomer Separation An interactive data table will be available here in a future release.

| Chiral Stationary Phase (CSP) | Principle | Application Example | Reference |

| Astec Chirobiotic T (Teicoplanin-based) | Macrocyclic glycopeptide | Resolution of D/L-aspartic acid | sigmaaldrich.comnih.gov |

| CROWNPAK CR (+) | Crown ether | Enantiomeric separation of α-amino acids | nih.gov |

| L-arginine impregnated TLC plate | Chiral selector | Separation of D/L-aspartic acid | asianpubs.org |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound and its metabolites, providing crucial information on molecular weight and structure. When coupled with chromatographic separation techniques, it offers unparalleled sensitivity and specificity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. nih.gov This makes it particularly well-suited for the analysis of thermally labile and large biomolecules. nih.gov ESI-MS can be used to monitor the progress of chemical reactions in real-time by detecting the reactants, intermediates, and products. researchgate.net

The high sensitivity and fast response time of ESI-MS make it a powerful technique for mechanistic studies and reaction optimization. researchgate.net For the analysis of this compound, ESI-MS can confirm the molecular weight of the compound, with the protonated molecule [M+H]+ appearing at an m/z of 148.1 for C5H9NO4. The technique can be operated in both positive and negative ion modes, typically involving protonation or deprotonation of the analyte. nih.gov The coupling of ESI-MS with liquid chromatography (LC/ESI-MS) has become a robust method for analyzing complex biological mixtures. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for both the structural elucidation and quantification of this compound and its related metabolites. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For the analysis of amino acids and their derivatives, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This combination allows for the separation of compounds in a complex mixture prior to their detection by the mass spectrometer, offering high selectivity and sensitivity. nih.gov In the case of L-aspartic acid and its esters, LC-MS/MS can differentiate between isomers and quantify their presence in various biological matrices. nih.gov

Structural Elucidation:

The fragmentation of L-aspartic acid and its derivatives in MS/MS provides key structural information. Common fragmentation pathways for amino acids include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). researchgate.net For this compound, the fragmentation pattern would be influenced by the position of the methyl group (α- or β-ester). The cleavage of bonds adjacent to the carbonyl group is a common fragmentation route for esters. libretexts.orgmiamioh.edu The specific fragments observed can help confirm the identity of the compound and distinguish it from its isomers. For instance, the mass-to-charge ratio (m/z) of the precursor ion for the protonated monomethyl ester of L-aspartic acid (C₅H₉NO₄) is expected to be 148.1. Subsequent fragmentation would yield product ions that can be used to confirm the structure.

Quantification:

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of MS/MS used for quantification. nih.govresearchgate.net In an MRM experiment, specific precursor-to-product ion transitions are monitored for a particular analyte. This technique significantly reduces background noise and improves the limit of detection (LOD) and limit of quantification (LOQ). nih.gov For instance, a validated LC-MS/MS method for the quantification of L-aspartic acid in mouse brain tissue reported a limit of detection of 0.46 pg/μl and a limit of quantification of 1.41 pg/μl. nih.gov The selection of optimal MRM transitions is crucial for the accuracy and sensitivity of the method. nih.gov

A typical workflow for quantitative analysis by LC-MS/MS involves:

Sample Preparation: Extraction of the analyte from the matrix, which may include protein precipitation. medsci.org

Chromatographic Separation: Separation of the analyte from other components using a suitable HPLC or UPLC column, such as a chiral column to separate enantiomers or a hydrophilic interaction chromatography (HILIC) column for polar compounds. nih.govnih.gov

Mass Spectrometric Detection: Ionization of the analyte, typically using electrospray ionization (ESI), followed by MS/MS analysis in MRM mode. nih.govnih.gov

Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard, often a stable isotope-labeled version of the analyte. nih.govresearchgate.net

Below is a table summarizing typical MRM transitions for L-aspartic acid and related compounds.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

| L-Aspartic Acid | 134.0 | 116.0 | nih.gov |

| L-Aspartic Acid | 134.0 | 88.03 | nih.gov |

| L-Aspartic Acid (derivatized) | 282.1 | 121.1 | medsci.org |

| N-Methyl-D-Aspartate (NMDA) | 148.0 | 88.0 | nih.gov |

This table is for illustrative purposes; optimal transitions may vary based on instrumentation and experimental conditions.

MALDI-TOF MS for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a valuable technique for the characterization of synthetic polymers, including those derived from this compound. youtube.combruker-daltonics.jp This soft ionization method allows for the analysis of large, non-volatile molecules with minimal fragmentation, providing information on molecular weight distribution, repeating units, and end-group analysis. youtube.com

In a MALDI-TOF MS experiment, the polymer sample (analyte) is co-crystallized with a large excess of a small, UV-absorbing organic molecule called a matrix. nih.gov The mixture is irradiated with a pulsed laser, causing the matrix to absorb energy and desorb, carrying the intact polymer ions into the gas phase. These ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.

For polymers, MALDI-TOF MS can determine:

Average Molecular Weights (Mn and Mw): The technique provides absolute molecular weight values, unlike methods that rely on relative measurements. youtube.com

Polydispersity Index (Đ): This value, calculated as Mw/Mn, indicates the breadth of the molecular weight distribution.

Monomer Mass: The mass difference between adjacent peaks in the polymer distribution corresponds to the mass of the repeating monomer unit. bruker-daltonics.jp

The analysis of poly(aspartic acid) esters by MALDI-TOF MS would provide insights into the success of the polymerization process and the structural integrity of the resulting polymer. The choice of matrix and cationization agent is critical for successful analysis and can depend on the specific polymer being studied. nist.gov

| Polymer Characteristic | Information Provided by MALDI-TOF MS |

| Average Molecular Weight (Mn, Mw) | Absolute values for number-average and weight-average molecular weight. |

| Polydispersity Index (Đ) | Measure of the distribution of molecular weights in the polymer sample. |

| Repeating Unit Mass | Confirms the identity of the monomer unit. |

| End-Group Composition | Elucidates the structure of the polymer chain termini. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the differentiation between the α- and β-ester isomers.

Structural Confirmation:

The chemical shifts (δ) in an NMR spectrum are highly sensitive to the electronic environment of the nuclei. For this compound, the position of the methyl ester group significantly influences the chemical shifts of the neighboring protons and carbons.

¹H NMR: The proton spectrum will show distinct signals for the α-proton, the β-protons, and the methyl protons of the ester group. The chemical shift of the methyl protons (typically around 3.7 ppm) is a key indicator of the ester functionality. pdx.edu The coupling constants (J-values) between the α- and β-protons can provide conformational information.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the ester group will have a characteristic chemical shift in the range of 170-175 ppm, which will differ slightly from the chemical shift of the carboxylic acid carbonyl. rsc.org This difference is crucial for confirming the esterification and identifying the specific isomer.

The following table provides typical (approximated) chemical shift ranges for the carbons in L-aspartic acid. The specific shifts for the monomethyl ester would vary depending on the isomer.

| Carbon Atom | Typical ¹³C Chemical Shift (ppm) in L-Aspartic Acid | Reference |

| Cα (CH) | ~54.9 | bmrb.io |

| Cβ (CH₂) | ~39.3 | bmrb.io |

| Cγ (COOH) | ~177.0 | bmrb.io |

| Cδ (COOH) | ~180.3 | bmrb.io |

Isotopic Labeling Studies:

NMR is also a powerful technique for tracing metabolic pathways and studying reaction mechanisms through the use of stable isotopes, such as ¹³C and ¹⁵N. When this compound labeled with ¹³C or ¹⁵N is introduced into a biological system or a chemical reaction, NMR can be used to follow the fate of the labeled atoms. isotope.com

For example, in metabolic flux analysis, cells can be grown on a ¹³C-labeled substrate. The resulting distribution of ¹³C in metabolites like aspartate can be determined by analyzing the complex splitting patterns in the NMR spectra. nih.gov This provides quantitative data on the activity of different metabolic pathways. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are 2D NMR experiments that are particularly useful for this purpose, as they show correlations between directly bonded or long-range coupled heteronuclei (e.g., ¹H-¹³C or ¹H-¹⁵N). bmrb.iohmdb.ca

Advanced Method Development for L-Aspartic Acid and its Derivatives

Development and Validation of Quantitative Analytical Methods for Research Studies

The development and validation of robust and reliable quantitative analytical methods are essential for research involving L-aspartic acid and its derivatives, ensuring the accuracy and reproducibility of experimental results. waters.com LC-MS/MS has become the gold standard for the quantitative analysis of amino acids in complex matrices due to its high sensitivity and specificity, often eliminating the need for derivatization. nih.govyoutube.com

Method Development:

The development of a quantitative method typically involves the optimization of several key parameters:

Sample Preparation: The goal is to efficiently extract the analyte from the sample matrix (e.g., plasma, tissue, or a reaction mixture) while removing interfering substances. researchgate.net This may involve techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction. nih.govmedsci.org

Chromatographic Separation: An appropriate HPLC or UPLC column and mobile phase are selected to achieve good separation of the analyte from other components, including isomers. sielc.com For polar molecules like amino acids, HILIC or ion-pair chromatography may be employed. researchgate.netthermofisher.com Gradient elution is often used to optimize the separation in a reasonable timeframe. nih.gov

Mass Spectrometric Detection: The MS parameters, including ionization mode (typically positive ESI for amino acids), precursor and product ion selection (for MRM), and collision energy, are optimized to maximize the signal for the analyte and internal standard. nih.govnih.gov

Method Validation:

Once developed, the method must be rigorously validated to demonstrate its suitability for its intended purpose. Validation is typically performed according to guidelines from regulatory bodies and includes the assessment of the following parameters:

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range. nih.govwaters.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results under the same conditions (intra-day) and on different days (inter-day). nih.gov

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net

Recovery: The efficiency of the extraction procedure. nih.gov

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the sample matrix under various storage and handling conditions. nih.gov

The table below summarizes key validation parameters from a published LC-MS/MS method for L-aspartic acid. nih.gov

| Validation Parameter | Reported Value for L-Aspartic Acid | Reference |

| Linearity | Good linearity with R² > 0.99 | nih.gov |

| Recovery | 75–110% | nih.gov |

| LOD | 0.46 pg/μl | nih.gov |

| LOQ | 1.41 pg/μl | nih.gov |

| Precision (RSD%) | Good repeatability | nih.gov |

The successful development and validation of such analytical methods are crucial for advancing research in fields where this compound and its metabolites are of interest.

Q & A

Q. What are the established synthetic routes for L-Aspartic acid monomethyl ester, and which protective group strategies are most effective?

L-Aspartic acid monomethyl ester is typically synthesized via esterification of L-aspartic acid using methanol under acidic or enzymatic catalysis. Protective groups like benzyl (e.g., β-benzyl ester in ) or tert-butyl ( ) are often employed to prevent undesired side reactions at the carboxylic acid groups. For example, regioselective protection of the β-carboxyl group can be achieved using benzyl bromide, leaving the α-position free for further functionalization . Methodological details should include reaction conditions (e.g., solvent, temperature) and purification steps (e.g., recrystallization, column chromatography).

Q. What analytical techniques are recommended for confirming the structure and purity of L-Aspartic acid monomethyl ester?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To verify regioselectivity (e.g., distinguishing α- and β-ester isomers via chemical shifts in H and C spectra) .

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS showing [M+H] at m/z 148.1 for CHNO) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per ) and resolve enantiomeric impurities .

- Melting Point (mp) : Reported mp for derivatives (e.g., 225°C for β-benzyl ester in ) can validate crystallinity .

Q. What are the critical storage conditions for L-Aspartic acid monomethyl ester to ensure stability?

The compound is hygroscopic and prone to hydrolysis. Storage at −20°C in airtight containers under inert gas (e.g., nitrogen) is recommended ( ). Stability should be monitored via periodic HPLC analysis to detect degradation products like free aspartic acid .

Advanced Research Questions

Q. How can researchers optimize the regioselective esterification of L-Aspartic acid to minimize α/β isomer formation?

Regioselectivity challenges arise due to the two carboxylic acid groups in aspartic acid. Strategies include:

- Enzymatic Catalysis : Lipases or esterases can favor β-ester formation under mild conditions ( ).

- Protective Group Chemistry : Temporary protection of the α-carboxyl group with tert-butyl dimethylsilyl (TBDMS) before esterifying the β-position ( ).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance selectivity by stabilizing intermediates . Post-reaction, NMR and chiral HPLC are critical to quantify isomer ratios .

Q. How should conflicting solubility data for L-Aspartic acid monomethyl ester in different solvents be reconciled?

Discrepancies in solubility (e.g., methanol vs. water in ) may stem from pH-dependent ionization or polymorphism. Researchers should:

- Characterize Solvent-pH Profiles : Use potentiometric titrations to determine solubility at varying pH levels.

- Thermodynamic Analysis : Measure enthalpy of dissolution via calorimetry to identify stable polymorphs .

- Cross-Validate Methods : Compare results from gravimetric analysis and UV-Vis spectroscopy .

Q. What strategies mitigate racemization during peptide synthesis using L-Aspartic acid monomethyl ester?

Racemization at the α-carbon is a common issue during coupling reactions. Mitigation approaches include:

- Low-Temperature Reactions : Conduct couplings at 0–4°C to reduce base-catalyzed racemization ( ).

- Coupling Reagents : Use non-basic reagents like HATU instead of DCC to minimize epimerization .

- Chiral Purity Monitoring : Regular circular dichroism (CD) or polarimetry checks (e.g., optical rotation +25° in 5M HCl for L-isomer, ).

Methodological Considerations

- Reproducibility : Detailed protocols for synthesis (e.g., molar ratios, reaction times) and characterization (e.g., NMR acquisition parameters) must be documented to align with journal standards ().

- Data Contradictions : Discrepancies in yields or purity (e.g., 97% vs. >98% in ) should be addressed via controlled experiments (e.g., replicating conditions with trace moisture exclusion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products